4-(Benzofuran-2-yl)piperidine hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells , suggesting that they may target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the compound may interact with its targets through these functional groups, leading to changes in their activity or function.
Biochemical Pathways
Given the reported anticancer activities of some benzofuran derivatives , it can be inferred that this compound may influence pathways related to cell growth and survival.
Pharmacokinetics
The compound is reported to have high gi absorption and bbb permeability, suggesting good bioavailability .
Result of Action
Some benzofuran derivatives have been reported to have significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4-(Benzofuran-2-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain cytochrome P450 enzymes, influencing their activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound can interact with neurotransmitter receptors, modulating their function and affecting signal transduction pathways .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell. For example, localization to the nucleus can affect gene expression, while localization to the mitochondria can influence cellular metabolism .
Preparation Methods
The synthesis of 4-(Benzofuran-2-yl)piperidine hydrochloride typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of trifluoroacetic anhydride and triethylamine in dichloromethane at 0°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-(Benzofuran-2-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol derivatives.
Scientific Research Applications
4-(Benzofuran-2-yl)piperidine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-(Benzofuran-2-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(4-Benzofuran-2-yl-piperidin-1-yl)-2,2,2-trifluoro-ethanone: This compound shares a similar benzofuran-piperidine structure but includes a trifluoroethanone group.
Benzofuran derivatives: Various benzofuran derivatives exhibit similar biological activities and are used in related research applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in different fields of research and industry.
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUOZRGRZUTRTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3O2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.